molecular formula C10H9NO2 B12565819 2-Methyl-1,5-benzoxazepin-4(5H)-one CAS No. 181132-77-4

2-Methyl-1,5-benzoxazepin-4(5H)-one

Cat. No.: B12565819
CAS No.: 181132-77-4
M. Wt: 175.18 g/mol
InChI Key: XEKDHSURKYYNGD-UHFFFAOYSA-N
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Description

2-Methyl-1,5-benzoxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the methyl group at the second position and the ketone functionality at the fourth position contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,5-benzoxazepin-4(5H)-one can be synthesized through the cyclization of 3-(2-aminophenoxy)butanoic acid. This reaction typically involves the use of a suitable dehydrating agent to facilitate the formation of the seven-membered ring . The reaction conditions often include heating the reactants in an inert atmosphere to promote the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-benzoxazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

2-Methyl-1,5-benzoxazepin-4(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-1,5-benzoxazepin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,5-benzothiazepin-4(5H)-one: Similar structure but contains a sulfur atom instead of oxygen.

    2-Methyl-1,5-benzodiazepin-4(5H)-one: Contains a nitrogen atom in place of the oxygen atom in the ring.

Uniqueness

2-Methyl-1,5-benzoxazepin-4(5H)-one is unique due to the presence of both nitrogen and oxygen in the seven-membered ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

181132-77-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-5H-1,5-benzoxazepin-4-one

InChI

InChI=1S/C10H9NO2/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H,11,12)

InChI Key

XEKDHSURKYYNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2O1

Origin of Product

United States

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